N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that retain the core structure of this compound .
Scientific Research Applications
N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to achieve therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide include:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the oxazole ring and the specific substitution pattern on the phenyl and chlorophenyl groups.
Properties
Molecular Formula |
C16H11ClN2O2 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-13(12)18-16(20)14-10-15(21-19-14)11-6-2-1-3-7-11/h1-10H,(H,18,20) |
InChI Key |
GMVWEFSTHXBDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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